

CCT007093 solubility and preparation for experiments

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Compound of Interest

Compound Name: CCT007093

Cat. No.: B1668743

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Application Notes and Protocols for CCT007093

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT007093 is a small molecule inhibitor of the protein phosphatase 1D (PPM1D), also known as Wild-type p53-induced phosphatase 1 (WIP1).[1][2][3] PPM1D is a serine/threonine phosphatase that acts as a negative regulator in key cellular signaling pathways, including the p38 MAPK and p53 tumor suppressor pathways.[1][2][4][5][6] By inhibiting WIP1, **CCT007093** can activate these pathways, leading to downstream effects such as cell cycle arrest and apoptosis, particularly in cells overexpressing PPM1D.[7] These characteristics make **CCT007093** a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide essential information on the solubility, preparation, and experimental use of **CCT007093**.

Physicochemical and Solubility Data

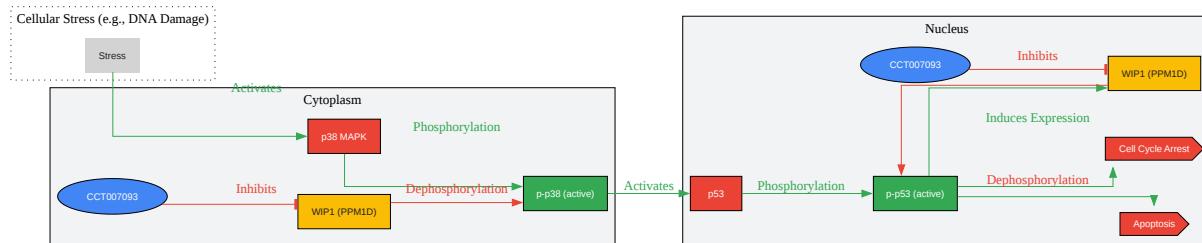
Proper handling and solubilization of **CCT007093** are critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical properties and solubility information for **CCT007093**.

Property	Value	Reference(s)
Molecular Weight	272.39 g/mol	[2][3]
Molecular Formula	C ₁₅ H ₁₂ OS ₂	[2][3]
Appearance	Light yellow to green yellow solid	[2]
Solubility in DMSO	≥ 2.8 mg/mL (~10.28 mM)	[2]
Solubility in DMF	3.33 mg/mL (~12.23 mM) (requires sonication)	[2]
Insoluble in	Water	[3]
Storage of Powder	-20°C for up to 3 years	[2]
Storage of Stock Solution	-80°C for up to 2 years; -20°C for up to 1 year	[2]

Note: The use of fresh, non-hygroscopic DMSO is recommended for optimal solubility.[2]

Signaling Pathway

CCT007093 exerts its effects by inhibiting WIP1 (PPM1D), a phosphatase that negatively regulates the DNA damage response (DDR) pathway. Specifically, WIP1 dephosphorylates and inactivates key proteins such as p38 MAPK and p53. Inhibition of WIP1 by **CCT007093** leads to the accumulation of phosphorylated p38 and p53, thereby activating downstream signaling cascades that can induce apoptosis and inhibit cell proliferation.

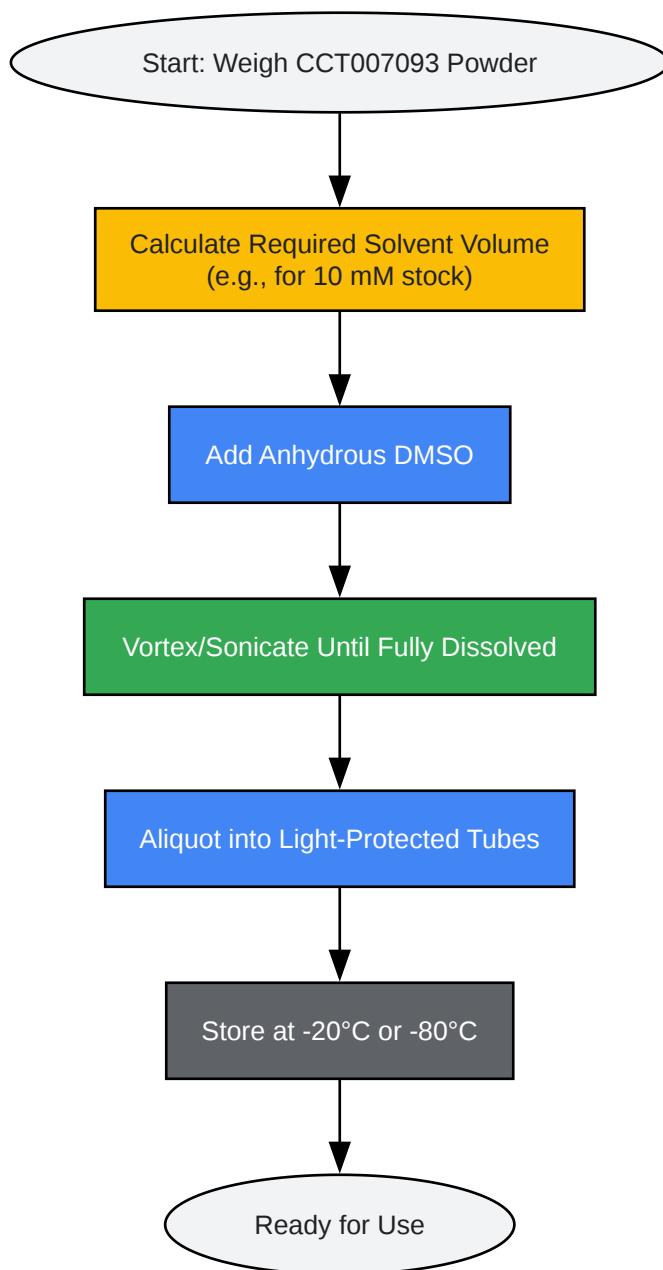
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Caption: CCT007093 inhibits WIP1, leading to p38 and p53 activation.

Experimental Protocols

Preparation of CCT007093 Stock Solution

A crucial first step for any *in vitro* or *in vivo* experiment is the correct preparation of a stock solution.



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Caption: Workflow for preparing **CCT007093** stock solution.

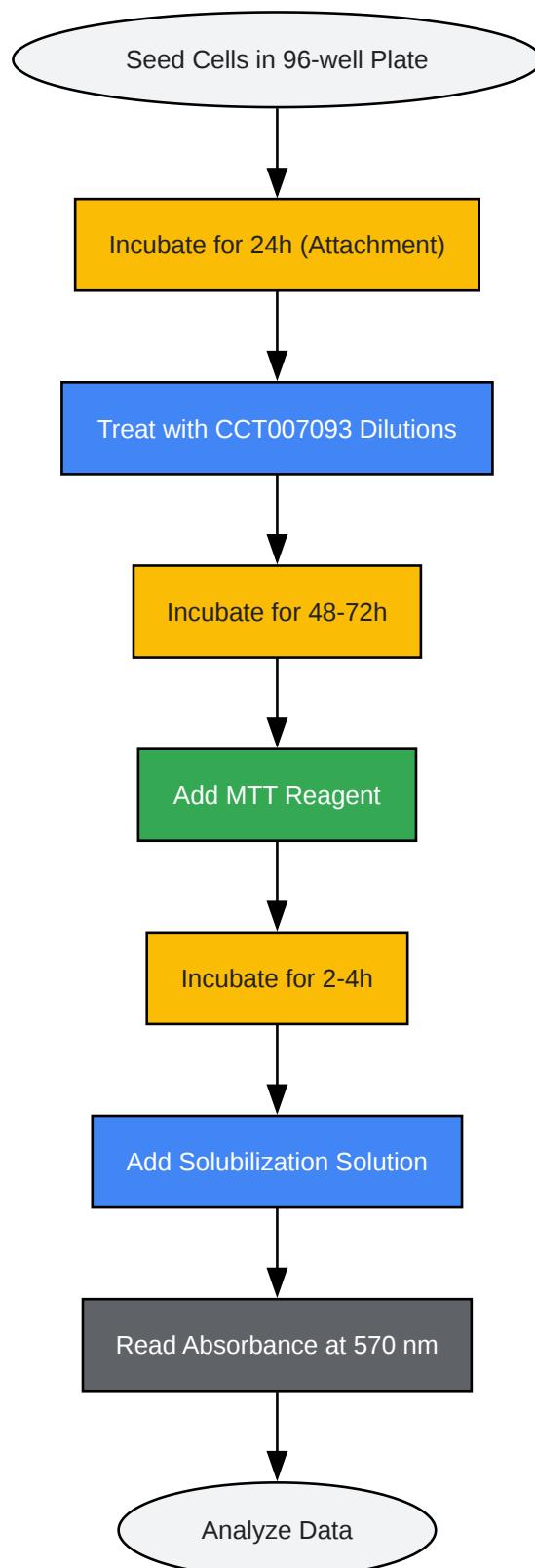
Protocol:

- Weighing: Accurately weigh the desired amount of **CCT007093** powder in a sterile microcentrifuge tube.

- Solvent Addition: Add the calculated volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
 - Calculation Example for 10 mM Stock:
 - Volume (L) = Mass (g) / (Molecular Weight (g/mol) * Molarity (mol/L))
 - For 1 mg of **CCT007093** (0.001 g): Volume = 0.001 g / (272.39 g/mol * 0.01 mol/L) = 0.0003671 L = 367.1 μ L
- Dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath until the compound is completely dissolved.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage.[2]

Cell Viability Assay (MTT-Based)

This protocol outlines a general procedure to assess the effect of **CCT007093** on the viability of a cancer cell line.



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Caption: Workflow for a typical cell viability assay.

Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of **CCT007093** from the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. A vehicle control (medium with the same DMSO concentration) should be included.
- Treatment: Remove the overnight medium from the cells and add the medium containing the different concentrations of **CCT007093**. Typical final concentrations for in vitro assays range from 25 to 50 μ M.[2][3]
- Incubation: Incubate the plates for the desired experimental duration (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Phospho-p38 MAPK

This protocol is designed to detect the activation of the p38 MAPK pathway following treatment with **CCT007093**.

Protocol:

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Treat the cells with **CCT007093** (e.g., 50 μ M) or vehicle control for a specified time (e.g., 4-8 hours).[2]

- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

In Vivo Experiments

For in vivo studies in mice, **CCT007093** has been administered via intraperitoneal injection.^[3]

- Dosage: Dosages of 3.2 and 6.4 mg/kg have been reported.^[3]
- Formulation: A common method for preparing lipophilic compounds for in vivo use involves initial dissolution in a small volume of DMSO, followed by dilution in a vehicle such as corn oil.^[7] It is crucial to perform pilot studies to determine the optimal and tolerable formulation for the specific animal model and experimental design.

Conclusion

CCT007093 is a valuable research tool for investigating the roles of the WIP1 phosphatase and the p38 MAPK and p53 signaling pathways. Careful adherence to the solubility and preparation protocols outlined in these application notes is essential for achieving accurate and reproducible results in both *in vitro* and *in vivo* experimental settings. Researchers should always consult the specific product datasheet for the lot of **CCT007093** they are using and perform appropriate validation experiments for their particular model system.

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